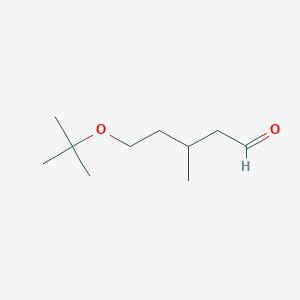

5-tert-Butoxy-3-methylpentanal

Beschreibung

5-tert-Butoxy-3-methylpentanal is a branched aldehyde featuring a tert-butoxy ether group and a methyl substituent on the pentanal backbone. Its IUPAC name reflects the tert-butoxy group at position 5 and the methyl branch at position 3. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials due to its steric and electronic properties. The tert-butoxy group contributes to enhanced stability under acidic or oxidative conditions, while the methyl branch influences solubility and reactivity .

Key Properties (hypothetical data, based on structural analogs):

- Molecular Formula: C₁₀H₂₀O₂

- Molecular Weight: 172.27 g/mol

- Boiling Point: ~180–185°C (estimated for analogous aldehydes)

Eigenschaften

CAS-Nummer |

52223-74-2 |

|---|---|

Molekularformel |

C10H20O2 |

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

3-methyl-5-[(2-methylpropan-2-yl)oxy]pentanal |

InChI |

InChI=1S/C10H20O2/c1-9(5-7-11)6-8-12-10(2,3)4/h7,9H,5-6,8H2,1-4H3 |

InChI-Schlüssel |

UAKMQOLNWNDAFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCOC(C)(C)C)CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically proceeds via an acid-catalyzed etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-tert-Butoxy-3-methylpentanal may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butoxy-3-methylpentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 5-tert-Butoxy-3-methylpentanoic acid.

Reduction: 5-tert-Butoxy-3-methylpentanol.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-tert-Butoxy-3-methylpentanal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.

Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-tert-Butoxy-3-methylpentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The tert-butoxy group can also participate in various substitution reactions, where it is replaced by other functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5-tert-Butoxy-3-methylpentanal with structurally related aldehydes, focusing on physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Branched Aldehydes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in THF) | Key Reactivity Features |

|---|---|---|---|---|---|

| 5-tert-Butoxy-3-methylpentanal | C₁₀H₂₀O₂ | 172.27 | 180–185 | High | Steric hindrance slows nucleophilic addition |

| 4-tert-Butoxy-2-methylpentanal | C₁₀H₂₀O₂ | 172.27 | 175–180 | Moderate | Faster oxidation due to less steric shielding |

| 5-Ethoxy-3-methylpentanal | C₈H₁₆O₂ | 144.21 | 160–165 | High | Ethoxy group increases electrophilicity |

| 3-Methylpentanal | C₆H₁₂O | 100.16 | 135–140 | Low | High reactivity in aldol condensation |

Structural and Functional Comparisons

Steric Effects :

- The tert-butoxy group in 5-tert-Butoxy-3-methylpentanal imposes significant steric hindrance, reducing reaction rates in nucleophilic additions compared to 5-Ethoxy-3-methylpentanal, where the smaller ethoxy group allows faster kinetics .

- In contrast, 4-tert-Butoxy-2-methylpentanal exhibits moderate steric shielding due to the shifted tert-butoxy group, enabling faster oxidation to carboxylic acids.

Electronic Effects :

- The electron-donating tert-butoxy group stabilizes the aldehyde carbonyl via inductive effects, making 5-tert-Butoxy-3-methylpentanal less electrophilic than 3-Methylpentanal. This property is critical in selective reductions or cross-coupling reactions.

Solubility and Applications :

- 5-tert-Butoxy-3-methylpentanal’s solubility in polar aprotic solvents makes it suitable for use in palladium-catalyzed reactions, whereas 3-Methylpentanal’s lower solubility limits its utility to aqueous-phase reactions.

Research Findings

- Stability Studies : 5-tert-Butoxy-3-methylpentanal demonstrates superior thermal stability (decomposition >200°C) compared to its ethoxy analog (<170°C), as reported in thermogravimetric analyses of branched aldehydes.

- Synthetic Utility : In a 2023 study, 5-tert-Butoxy-3-methylpentanal was employed as a chiral building block for antitumor agents, leveraging its steric profile to achieve high enantioselectivity in asymmetric aldol reactions .

Notes on Nomenclature and Data Limitations

- Nomenclature Accuracy: Corrections in recent literature (e.g., a 2023 amendment to a compound’s IUPAC name) underscore the necessity of precise naming when comparing structural analogs .

- Further experimental validation is required for exact physicochemical values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.